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Compound of Interest

Compound Name:
6-methoxy-1H-pyrrolo[3,2-

c]pyridine-3-carbaldehyde

CAS No.: 1190315-58-2

Cat. No.: B1591858

Get Quote

Executive Summary
The structural validation of 3-formyl-6-methoxy-5-azaindole (CAS: Analogous to 1H-pyrrolo[3,2-

c]pyridine derivatives) presents a unique challenge due to the electron-deficient nature of the 5-

azaindole scaffold and the potential for regioisomeric impurities during synthesis.

This guide objectively compares analytical methodologies for confirming the regiochemistry of

the formyl (-CHO) and methoxy (-OCH3) groups. It prioritizes 2D NMR (HMBC/NOESY) as the

gold standard over traditional 1D NMR, which often leads to ambiguous assignments in

substituted azaindoles.

The Structural Challenge
The 5-azaindole core (1H-pyrrolo[3,2-c]pyridine) contains two nitrogen atoms: the pyrrole

nitrogen (N1) and the pyridine nitrogen (N5).

Target Molecule: 3-formyl-6-methoxy-5-azaindole.
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Synthesis Route: typically involves Vilsmeier-Haack formylation of 6-methoxy-5-azaindole.

Primary Risks:

N1-Formylation: Kinetic product where the formyl group attaches to the pyrrole nitrogen.

C2-Formylation: Occurs if the C3 position is sterically hindered or electronically

deactivated (less likely but possible).

Regioisomerism of the Core: Confusion with 4-, 6-, or 7-azaindole isomers if the starting

material was not rigorously characterized.

Comparative Analysis of Validation Methods
The following table compares the efficacy of standard analytical techniques for this specific

molecule.

Feature
Method A: 1D ¹H

NMR

Method B: 2D NMR

(NOESY/HMBC)

Method C: X-Ray

Crystallography

Primary Utility
Purity check,

functional group ID.

Definitive

Regiochemistry.

Absolute

configuration.

Differentiation Power

Low (Cannot easily

distinguish N- vs C-

formyl).

High (Spatial &

connectivity proof).

Ultimate (But requires

single crystal).

Throughput High (5 mins). Medium (30-60 mins). Low (Days to Weeks).

Sample Requirement ~1-2 mg. ~5-10 mg. ~10-20 mg (Crystal).

Verdict Screening Tool Validation Standard Reference Standard

Detailed Validation Protocol
Phase 1: 1D ¹H NMR Screening (The "Fingerprint")
Objective: Confirm the presence of key functional groups.

Predicted Spectral Signature (DMSO-d₆, 500 MHz):
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Aldehyde (-CHO): Singlet at ~9.90 – 10.10 ppm.

Diagnostic: If shift is < 9.0 ppm, suspect N-formyl or hydrate.

Indole N-H: Broad singlet at ~12.0 – 12.5 ppm.

Diagnostic: Absence indicates N-alkylation or N-formylation.

Pyridine H4 (C4-H): Singlet at ~8.60 – 8.80 ppm.

Reasoning: Highly deshielded due to position between N5 and the pyrrole ring current.

Pyridine H7 (C7-H): Singlet at ~6.80 – 7.10 ppm.

Reasoning: Shielded by the adjacent electron-donating methoxy group at C6.

Methoxy (-OCH3): Singlet at ~3.85 – 3.95 ppm.

Phase 2: 2D NMR Confirmation (The "Proof")
Objective: Prove the spatial arrangement (Regiochemistry).

Experiment 1: NOESY (Nuclear Overhauser Effect Spectroscopy) This is the critical step to

distinguish the 3-formyl isomer from the 2-formyl isomer.

Key Correlation 1 (Peri-Effect): Strong NOE signal between -CHO (C3) and H4 (C4).

Logic: In 5-azaindole, C3 and C4 are spatially proximal (peri-position). If the formyl group

were at C2, it would show NOE to N-H but not to H4.

Key Correlation 2: NOE between -OCH3 and H7.

Logic: Confirms the methoxy is at C6 (adjacent to H7).

Experiment 2: HMBC (Heteronuclear Multiple Bond Correlation)

Connectivity: The -OCH3 protons should show a strong 3-bond correlation to C6.
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Ring Anchor:H4 should correlate to C7a (bridgehead) and C2, linking the pyridine and

pyrrole rings.

Decision Logic & Workflow Visualization
The following diagram illustrates the logical flow for validating the structure, handling common

failure modes like N-formylation.
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Caption: Decision tree for structural validation. The critical checkpoint is the NOE interaction

between the aldehyde proton and the H4 aromatic proton.

Experimental Protocol: Vilsmeier-Haack Formylation
For Reference in Synthesis Comparison

To ensure the highest purity of the 3-formyl isomer, the following optimized conditions are

recommended over standard POCl₃/DMF methods which often lead to tars in azaindoles.

Reagent Preparation: Pre-mix POCl₃ (1.2 equiv) and DMF (5.0 equiv) at 0°C for 30 mins to

form the Vilsmeier salt (white solid/slurry).

Addition: Dissolve 6-methoxy-5-azaindole in DMF and add slowly to the salt at 0°C.

Reaction: Warm to room temperature (not reflux) and stir for 3-6 hours.

Note: High heat (>60°C) promotes N-formylation and dimerization.

Hydrolysis: Quench with ice-cold aqueous Sodium Acetate (not NaOH, to avoid hydrolysis of

the methoxy group or ring opening).

Purification: Recrystallize from MeOH/Water. Chromatography is often unnecessary if

temperature is controlled.
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General Properties of 5-Azaindole

PubChem Compound Summary: 5-Azaindole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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